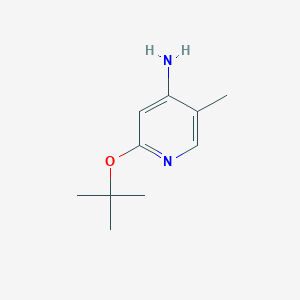![molecular formula C14H16O3 B13288139 2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B13288139.png)
2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid is a complex organic compound known for its unique spiro structure, which involves a benzopyran ring fused with a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spiro structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, possibly involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For example, in neuroprotection, it may interact with cellular pathways that regulate oxidative stress and apoptosis, thereby protecting neurons from damage .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylchroman: Similar in structure but lacks the spiro cyclopropane ring.
1’,3’,3’-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: A photochromic compound with a similar spiro structure but different functional groups.
Uniqueness
What sets 2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid apart is its specific combination of the benzopyran and cyclopropane rings, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific structural features.
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
2,2-dimethylspiro[3H-chromene-4,2'-cyclopropane]-1'-carboxylic acid |
InChI |
InChI=1S/C14H16O3/c1-13(2)8-14(7-10(14)12(15)16)9-5-3-4-6-11(9)17-13/h3-6,10H,7-8H2,1-2H3,(H,15,16) |
InChI Key |
VROGRYXOGULBTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC2C(=O)O)C3=CC=CC=C3O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-Methoxypropan-2-yl)amino]pentan-1-ol](/img/structure/B13288058.png)
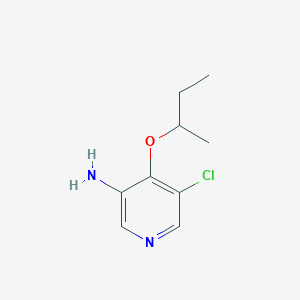
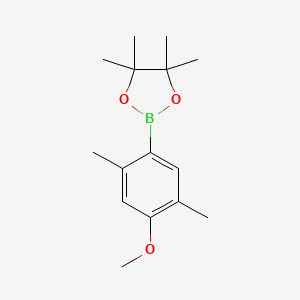


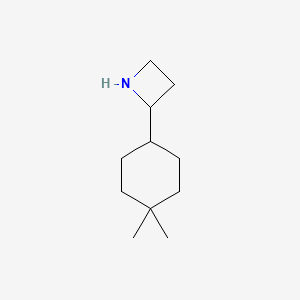
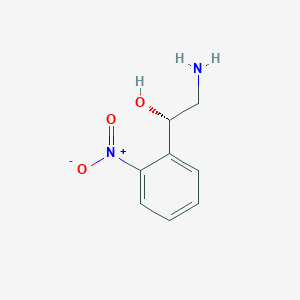

![N-(2-{[(4-methylphenyl)methyl]amino}ethyl)acetamide](/img/structure/B13288110.png)
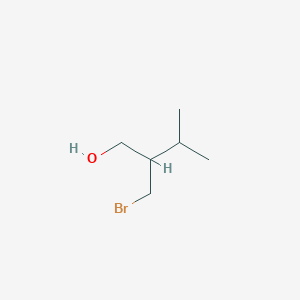
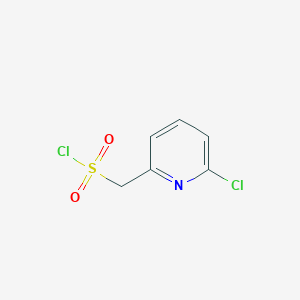
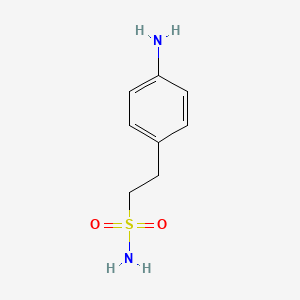
![2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13288129.png)
